molecular formula C12H15N3 B2399776 2-Propylquinoline-4,6-diamine CAS No. 538360-53-1

2-Propylquinoline-4,6-diamine

Cat. No. B2399776
CAS RN: 538360-53-1
M. Wt: 201.273
InChI Key: UKXIWSVDCCRKDT-UHFFFAOYSA-N
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Description

2-Propylquinoline-4,6-diamine, also known as PPQ, is a compound that has been gaining attention in recent years for its potential use in various scientific fields, including medicine and agriculture. It has a molecular formula of C12H15N3 and a molecular weight of 201.273 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Propylquinoline-4,6-diamine, has been reported in the literature with a wide range of synthesis protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The structure of 2-Propylquinoline-4,6-diamine would need to be analyzed in the context of these classifications.


Chemical Reactions Analysis

The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+. The oxidation of p-PDA was uninfluenced by the effect of different interferents at a lower overpotential of 0 V vs. SCE . More specific reactions involving 2-Propylquinoline-4,6-diamine would need to be investigated further.

Scientific Research Applications

Antileishmanial Activity

2-Propylquinoline-4,6-diamine has been researched for its potential in treating visceral leishmaniosis. A formulation of this compound demonstrated significant activity in reducing parasite burden in a mice model, comparable to miltefosine, the reference oral drug (Campos Vieira et al., 2011).

Pharmacokinetics Analysis

The pharmacokinetic profile of 2-Propylquinoline-4,6-diamine has been studied, with a specific focus on its distribution in mouse plasma and liver. This research is crucial for understanding the drug's efficacy and safety (Iglarz et al., 1998).

Cancer Therapy

Although not directly related to 2-Propylquinoline-4,6-diamine, research on chloroquine, a related compound, has shown promise as a sensitizing agent in cancer therapies, indicating a potential research direction for similar compounds (Solomon & Lee, 2009).

Metabolism Study

The metabolic pathways of 2-Propylquinoline-4,6-diamine have been explored, identifying the involvement of specific cytochrome P450s in its metabolism, which is critical for optimizing its therapeutic use (Belliard et al., 2003).

Synthesis Methods

Efficient synthesis methods for 2-Propylquinoline-4,6-diamine have been developed. One method involving multicomponent conditions in fluorinated alcohols provides an accessible route to various derivatives (Venkateswarlu et al., 2013).

In Vivo Efficacy

The compound's efficacy in treating New World cutaneous leishmaniasis caused by Leishmania amazonensis has been demonstrated, highlighting its potential as an antileishmanial agent (Fournet et al., 1996).

Future Directions

2-Propylquinoline-4,6-diamine and its derivatives could potentially be used in various scientific fields, including medicine and agriculture. Future research could focus on further exploring its potential uses and improving its synthesis methods .

properties

IUPAC Name

2-propylquinoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3,13H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXIWSVDCCRKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylquinoline-4,6-diamine

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